![molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9](/img/structure/B1384375.png)

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

概要

説明

OSM-S-476は、オープンスタンダードモジュール(OSM)ファミリーの一部であり、組み込みコンピューターモジュールの小型化において画期的な進歩を表しています。従来の接続ベースのモジュールとは異なり、OSMモジュールは直接はんだ付け可能であり、さまざまなサイズが用意されています。 OSM-S-476は、「Size-M」カテゴリに属し、30 mm x 45 mmのサイズで、476個のBGAピンを備えています .

2. 準備方法

合成経路と反応条件: OSM-S-476の具体的な合成経路は広く文書化されていませんが、その製造にはおそらく有機合成技術が使用されています。研究者は、収率、純度、スケーラビリティなどの要因を考慮して、化合物を組み立てするための反応を設計および最適化します。

工業的生産方法: OSM-S-476の工業規模での生産には、効率的で再現可能なプロセスが必要です。メーカーは、自動化された組み立てラインを採用して、モジュール基板へのBGA(ボールグリッドアレイ)ピンの正確なはんだ付けを確保します。

準備方法

Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.

Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.

化学反応の分析

反応の種類: OSM-S-476は、組み込みモジュールであるため、それ自体で直接化学反応を起こしません。それは、より大きなシステム内の通信とデータ交換を促進します。 BGAピンは、ビデオ(RGB、DSI、LVDS)、PCIeレーン、イーサネット、USB、UARTなどのさまざまなインターフェースに接続されます . これらのインターフェースにより、他のコンポーネントとの相互作用が可能になります。

一般的な試薬と条件: OSM-S-476は、従来の化学化合物ではないため、試薬とは反応しません。代わりに、システム統合のためのプラットフォームとして機能します。

4. 科学研究の応用

さまざまな分野における汎用性: 研究者とエンジニアは、さまざまな分野でOSM-S-476を使用しています。

組み込みシステム: OSM-S-476モジュールは、IoTデバイス、ロボット工学、自動化に適用されます。

グラフィックスとディスプレイ: ビデオインターフェース(RGB、DSI、LVDS)により、高品質の視覚出力を実現します。

ワイヤレス通信: 通信エリアは、ワイヤレス接続のためのアンテナピンを提供します。

周辺機器拡張: PCIeレーンにより、周辺機器を迅速に接続できます。

科学的研究の応用

Versatility Across Disciplines: Researchers and engineers utilize OSM-S-476 in diverse fields:

Embedded Systems: OSM-S-476 modules find applications in IoT devices, robotics, and automation.

Graphics and Displays: Its video interfaces (RGB, DSI, LVDS) enable high-quality visual output.

Wireless Communication: The communication area provides antenna pins for wireless connectivity.

Peripheral Expansion: PCIe lanes allow quick connection of peripherals.

作用機序

OSM-S-476は、直接的な生物学的または化学的な作用機序を持ちません。代わりに、その「作用」は、電子システム内のシームレスな通信とデータ転送を可能にすることにあります。それは橋として機能し、コンポーネント間の相互作用を促進します。

6. 類似の化合物との比較

独自性: OSM-S-476は、コンパクトなサイズ、スケーラビリティ、直接はんだ付け可能なことで際立っています。 µQsevenやSMARCなどの他の標準と比較して、OSMモジュールは、より小さなフットプリントでより多くのインターフェースを提供します . その汎用性と適応性により、組み込みコンピューティングにとって貴重な選択肢となっています。

類似の化合物: OSM-S-476は、そのフォームファクターにおいて独自のものですが、他の組み込みモジュール(例:Qseven、SMARC)は、同様の目的を果たします。 OSMのサイズ、スケーラビリティ、直接はんだ付けの組み合わせに匹敵するものは何もありません。

類似化合物との比較

Uniqueness: OSM-S-476 stands out due to its compact size, scalability, and direct solderability. Compared to other standards like µQseven and SMARC, OSM modules offer more interfaces on a smaller footprint . Its versatility and adaptability make it a valuable choice for embedded computing.

Similar Compounds: While OSM-S-476 is unique in its form factor, other embedded modules (e.g., Qseven, SMARC) serve similar purposes. none match OSM’s combination of size, scalability, and direct solderability.

特性

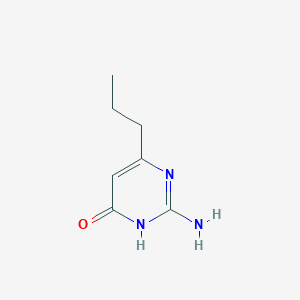

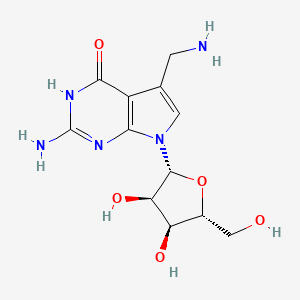

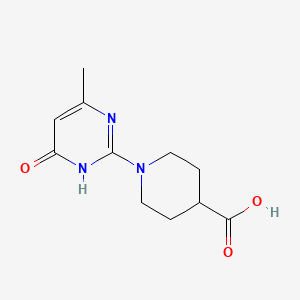

IUPAC Name |

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595174 | |

| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215927-36-9 | |

| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)

![N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)